LogP (Hydrophobicity) Divergence Between 4-Cyano-2-fluoro and 2-Cyano-4-fluoro Regioisomers
The 4‑cyano‑2‑fluoro substitution pattern yields a predicted LogP of 1.62 to 2.71 [1], whereas the 2‑cyano‑4‑fluoro regioisomer exhibits a LogP of ‑0.2 [2]. This substantial difference in lipophilicity directly influences membrane permeability and distribution profiles of derived sulfonamide drug candidates [3].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.62 (Chemscene) ; LogP = 2.71 (yybyy) [1] |
| Comparator Or Baseline | 2-Cyano-4-fluorobenzene-1-sulfonyl chloride (CAS 1261674-26-3): LogP = -0.2 [2] |
| Quantified Difference | ΔLogP ≈ 1.8–2.9 units (target more lipophilic) |
| Conditions | Computational prediction (XLogP3 / ACD/Labs) |
Why This Matters
A higher LogP (≥1.5) favors passive membrane diffusion and CNS penetration, making the 4-cyano-2-fluoro isomer preferable for designing brain‑penetrant or orally bioavailable sulfonamide‑based therapeutics, while the more hydrophilic 2‑cyano‑4‑fluoro isomer is better suited for peripherally restricted or renally cleared agents.
- [1] YYBYY. 4-Cyano-2-fluorobenzenesulfonyl chloride (CAS 918967-78-9). Logp: 2.70568. Accessed 2026. View Source
- [2] ChemExper. 2-Cyano-4-fluorobenzene-1-sulfonyl chloride. logP: -0.2. Accessed 2026. View Source
- [3] Chembase. 4-Cyano-2-fluorobenzene-1-sulfonyl chloride. Hydrophobicity (logP): -0.254. Accessed 2026. View Source
